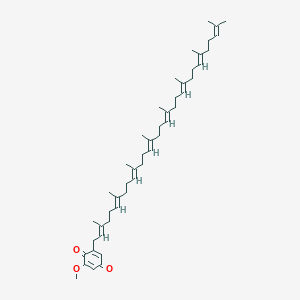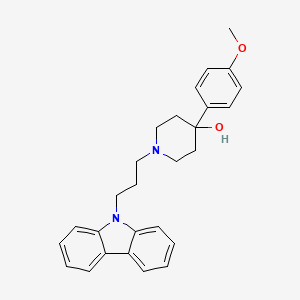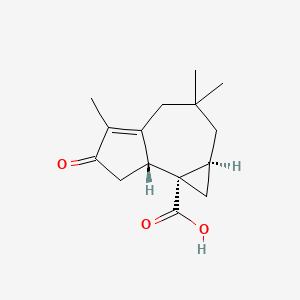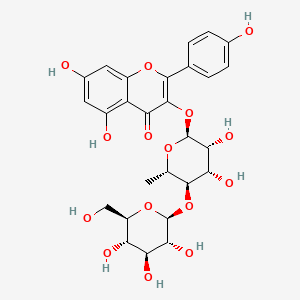![molecular formula C18H17NO2 B1234630 [(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-methylbenzoate](/img/structure/B1234630.png)
[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methylbenzoic acid (3,4-dihydro-2H-naphthalen-1-ylideneamino) ester is a member of tetralins.
Aplicaciones Científicas De Investigación
Host-Guest Chemistry : Pedireddi et al. (1998) explored the use of 3,5-Dinitro-4-methylbenzoic acid as a host molecule to accommodate guest molecules like 2,6-Dimethylnaphthalene, indicating potential applications in molecular recognition and complexation studies (Pedireddi et al., 1998).
Photophysics and Spectroscopy : Pannipara et al. (2017) synthesized dihydroquinazolinone derivatives with structural similarities to the compound , examining their photophysical properties and solvent polarity effects, which could be relevant in the design of light-sensitive materials and sensors (Pannipara et al., 2017).
Environmental Degradation Studies : Chen and Cai (2016) used a novel fusant capable of degrading related naphthalene-based compounds, suggesting potential environmental applications in biodegradation and pollution control (Chen & Cai, 2016).
Anticancer Research : Salahuddin et al. (2014) investigated compounds structurally related to the compound for their anticancer properties, indicating potential applications in drug development and oncology research (Salahuddin et al., 2014).
Catalysis : Tavakoli et al. (2015) reported the use of ZrOCl2·8H2O as a catalyst for the synthesis of compounds including hydroxyl naphthalene-1,4-diones, highlighting potential applications in catalysis and chemical synthesis (Tavakoli et al., 2015).
Fluorescence Sensing : Ding et al. (2014) developed a tetrazole derivative for fluorescence sensing of metal ions, suggesting applications in bioimaging and chemical sensing (Ding et al., 2014).
Enzyme Inhibition Studies : Zhuang et al. (1997) synthesized compounds for the inhibition of specific enzymes, pointing towards possible uses in biochemistry and pharmaceutical research (Zhuang et al., 1997).
Propiedades
Fórmula molecular |
C18H17NO2 |
|---|---|
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-methylbenzoate |
InChI |
InChI=1S/C18H17NO2/c1-13-6-4-9-15(12-13)18(20)21-19-17-11-5-8-14-7-2-3-10-16(14)17/h2-4,6-7,9-10,12H,5,8,11H2,1H3/b19-17- |
Clave InChI |
BBZNBHCMNOAMGH-ZPHPHTNESA-N |
SMILES isomérico |
CC1=CC(=CC=C1)C(=O)O/N=C\2/CCCC3=CC=CC=C32 |
SMILES |
CC1=CC(=CC=C1)C(=O)ON=C2CCCC3=CC=CC=C32 |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)ON=C2CCCC3=CC=CC=C32 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,2R,3S,5R,6R,7R,8S,9S,12R)-2,8-dihydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B1234550.png)


![1-(2-Phenylethyl)-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperazine-2,6-dione](/img/structure/B1234560.png)
![[(1R,2R,6R,10S,11R,13R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate](/img/structure/B1234561.png)




![Methyl 16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate;chloride](/img/structure/B1234566.png)


![15-Hydroxy-11,18-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14,16,18-heptaen-13-one](/img/structure/B1234570.png)
